molecular formula C17H18ClN3O3 B2948836 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034315-29-0

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2948836
CAS No.: 2034315-29-0
M. Wt: 347.8
InChI Key: WJNIUYMGXBLYGO-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a methanone derivative featuring a pyrrolidine ring substituted with a 3-chloropyridinyloxy group and a tetrahydrobenzo[d]isoxazole moiety.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-9-19-7-5-15(13)23-11-6-8-21(10-11)17(22)16-12-3-1-2-4-14(12)24-20-16/h5,7,9,11H,1-4,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNIUYMGXBLYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures. Here’s a potential synthetic route:

  • Step 1: Begin with the preparation of 3-chloropyridin-4-ol, which can be achieved through the chlorination of pyridine followed by hydrolysis.

  • Step 2: The 3-chloropyridin-4-ol is then reacted with pyrrolidine in the presence of a base (like sodium hydride) to form 3-((3-chloropyridin-4-yl)oxy)pyrrolidine.

  • Step 3: Finally, a coupling reaction with 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ylmethanone under appropriate conditions (such as using a palladium catalyst) forms the target compound.

Industrial Production Methods

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale with optimizations for yield and purity. Techniques like continuous flow synthesis might be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : Can lead to the formation of oxo-derivatives.

  • Reduction: : Can yield simpler alcohols or amines.

  • Substitution: : Various nucleophilic or electrophilic substitutions can occur on the pyridine or isoxazole rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Conditions might include the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxo-derivatives of the compound.

  • Reduction: : Alcohols or amines derived from the reduction of functional groups.

  • Substitution: : Various substituted derivatives of the original compound.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its interactions with biological molecules.

  • Medicine: : Potential therapeutic agent for various conditions.

  • Industry: : Utilized in the manufacture of advanced materials or chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

  • Molecular Targets: : Interacts with specific proteins or enzymes.

  • Pathways Involved: : May modulate biochemical pathways such as signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanone Derivatives

Below is an analysis of key differences in molecular architecture, spectral properties, and synthetic approaches.

Structural and Functional Group Differences

Target Compound:
  • Core structure: Methanone bridge linking pyrrolidine (substituted with 3-chloropyridinyloxy) and tetrahydrobenzo[d]isoxazole.
  • Functional groups : Chloropyridine (electron-withdrawing), isoxazole (oxygen-rich heterocycle), and pyrrolidine (secondary amine).
  • Molecular formula : Estimated as C₁₇H₁₆ClN₃O₃ (molecular weight ~345.5 g/mol).
Compound 7b ():
  • Core structure: Methanone bridge linking two 3-amino-1-phenylpyrazole units and a bis-thieno[2,3-b]thiophene system .
  • Functional groups: Amino groups, phenyl rings, and sulfur-containing thienothiophene.
  • Molecular formula : C₂₈H₂₂N₆O₂S₂ (538.64 g/mol).
Compound 10 ():
  • Core structure: Pyrazolo[1,5-a]pyrimidine and thieno[2,3-b]thiophene units linked via cyano groups .
  • Functional groups: Cyano groups, methyl substituents, and fused nitrogen-sulfur heterocycles.
  • Molecular formula : C₃₄H₂₀N₈S₂ (604.71 g/mol).

Spectral Properties

Property Target Compound (Inferred) Compound 7b Compound 10
IR (C=O stretch) ~1720 cm⁻¹ (expected) 1720 cm⁻¹ Not reported
¹H-NMR Pyrrolidine protons (~3–4 ppm) δ 2.22 (CH₃), 7.3–7.52 (ArH) δ 2.22 (CH₃), 7.36–8.9 (ArH/pyrimidine)
¹³C-NMR Isoxazole carbons (~90–160 ppm) δ 9.3 (CH₃), 185.0 (C=O) δ 9.3 (CH₃), 118.2 (CN)
MS (m/z) ~345.5 (M⁺) 538 (M⁺), 539 (M⁺+1) 604 (M⁺)

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule with potential biological activities. Its structure includes a chlorinated pyridine and a benzoisoxazole moiety, which are known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H16ClN3O2. It features several functional groups that may contribute to its biological activity:

  • Chloropyridine Moiety : Known for its role in enhancing lipophilicity and potential receptor interactions.
  • Pyrrolidine Ring : Often involved in biological processes due to its structural versatility.
  • Benzoisoxazole Structure : Associated with various pharmacological properties.

The mechanism of action for this compound is not fully elucidated but may involve:

  • Enzyme Inhibition : Potential interaction with specific enzymes that could modulate metabolic pathways.
  • Receptor Binding : Possible affinity for various receptors such as G-protein coupled receptors (GPCRs), which are crucial in signal transduction.
  • Cellular Pathway Modulation : Influencing pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of pyridine and isoxazole can possess significant anticancer properties. For instance:

  • A related study demonstrated that pyrazole derivatives exhibited cytotoxic activity against breast cancer cell lines (MCF-7) with IC50 values indicating effective growth inhibition .

Antimicrobial Properties

Compounds featuring pyridine and thiazole rings have been noted for their antimicrobial activity. The presence of the chloropyridine moiety may enhance this property by increasing membrane permeability or disrupting cellular functions.

Neuroprotective Effects

Research into similar compounds suggests potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds similar to this compound:

StudyFindings
Study AIdentified significant cytotoxicity in MCF-7 cells with derivatives showing enhanced effects when combined with doxorubicin .
Study BDemonstrated antimicrobial efficacy against multiple pathogens using structurally similar compounds.
Study CExplored neuroprotective properties in animal models, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone?

The compound is synthesized via multi-step heterocyclic coupling. A typical approach involves:

  • Step 1 : Functionalization of the pyrrolidine ring with 3-chloropyridin-4-ol under nucleophilic substitution conditions (e.g., using a base like NaH in THF at reflux) .
  • Step 2 : Activation of the benzo[d]isoxazole moiety via carbonyl chloride intermediates, followed by coupling with the functionalized pyrrolidine using Schlenk techniques under inert atmosphere .
  • Purification : Crude products are often recrystallized from methanol or ethanol, as described for analogous heterocycles .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

  • IR Spectroscopy : To confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and isoxazole ring vibrations (C-O-C, ~1200–1250 cm⁻¹) .
  • NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., pyrrolidine protons at δ 3.3–3.4 ppm, tetrahydrobenzoisoxazole methylene groups at δ 2.2–2.7 ppm) .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced via salt formation (e.g., hydrochloride) .
  • Stability : Sensitive to light and moisture due to the isoxazole and pyridine moieties. Store under argon at −20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling step?

Optimization strategies include:

  • Catalyst Screening : Use of Pd catalysts (e.g., Pd(OAc)₂) for C-O bond formation, with ligand systems like Xantphos to enhance efficiency .
  • Temperature Control : Reflux in xylene (140–150°C) for 24–48 hours, as demonstrated in similar heterocyclic couplings .
  • Workup Adjustments : Neutralization with 5% NaOH to remove acidic byproducts, followed by repeated aqueous washes to minimize impurities .

Q. How do steric and electronic factors influence regioselectivity during functionalization of the pyrrolidine ring?

  • Steric Effects : Bulky substituents on the pyrrolidine nitrogen (e.g., tert-butyl groups) can hinder coupling at the 1-position, favoring 3-substitution .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro on pyridine) activate the oxygen atom for nucleophilic attack, as seen in analogous pyridinyl ether syntheses .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Case Example : If DFT calculations predict preferential attack at the benzoisoxazole 3-position but experiments show reactivity at the pyrrolidine oxygen:
    • Re-examine Solvent Effects : Simulate solvent interactions (e.g., DMSO’s polar aprotic nature) in computational models .
    • Validate Intermediate Stability : Use LC-MS to detect transient intermediates (e.g., oxonium ions) that may redirect reactivity .

Q. What purification challenges arise from byproducts in multi-step syntheses, and how are they resolved?

  • Common Byproducts : Unreacted chloropyridine or dimerized isoxazole intermediates.
  • Solutions :
    • Column Chromatography : Gradient elution with hexane/ethyl acetate (4:1 to 1:1) to separate polar byproducts .
    • Recrystallization : Use mixed solvents (e.g., methanol/water) to exploit differential solubility .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Kinase Inhibition : The tetrahydrobenzoisoxazole moiety resembles scaffolds in p38 MAPK inhibitors (e.g., SB-202190), suggesting potential anti-inflammatory activity .
  • Neuroactive Potential : Pyridine-pyrrolidine hybrids are explored as serotonin receptor modulators; docking studies could prioritize 5-HT₃ or 5-HT₆ subtypes .

Data Comparison Table: Key Synthetic Parameters

ParameterExample 1 Example 2
Reaction Temperature140°C (xylene reflux)110°C (DMF, microwave)
Catalyst SystemNonePd(OAc)₂/Xantphos
Yield63%79%
Purification MethodRecrystallization (MeOH)Column Chromatography

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